17beta-Dihydro Equilin-16,16,17-d3
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Overview
Description
17beta-Dihydro Equilin-16,16,17-d3 is a deuterium-labeled compound, which is a stable isotope of the estrogenic steroid equilin. Equilin is one of the estrogens present in the mixture of estrogens isolated from horse urine and marketed as Premarin. The compound has a molecular formula of C18H19D3O2 and a molecular weight of 273.38 .
Scientific Research Applications
17beta-Dihydro Equilin-16,16,17-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in metabolic studies to trace the pathways and transformations of equilin in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of equilin.
Industry: Utilized in the quality control of pharmaceutical products containing equilin.
Mechanism of Action
Target of Action
Given that it is a metabolite of equilin , it is likely to interact with similar targets as Equilin, which includes estrogen receptors.
Mode of Action
As a metabolite of equilin , it may share a similar mode of action. Equilin and its metabolites typically bind to estrogen receptors, inducing a conformational change that allows the receptor to bind to specific estrogen response elements in DNA, which influences gene transcription and results in the observed effects.
Biochemical Pathways
As a metabolite of equilin , it is likely to be involved in similar pathways. Equilin and its metabolites are known to be involved in the estrogen signaling pathway, which has wide-ranging effects on various biological processes including reproductive physiology, bone health, cardiovascular health, and cognitive function.
Pharmacokinetics
It is known that equilin has a metabolic clearance rate of 1,250 l/day/m2 . As a metabolite of Equilin , 17beta-Dihydro Equilin-16,16,17-d3 may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
As a metabolite of equilin , it is likely to have similar effects. Equilin and its metabolites, through their interaction with estrogen receptors, can influence a variety of physiological processes including reproductive physiology, bone health, cardiovascular health, and cognitive function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17beta-Dihydro Equilin-16,16,17-d3 involves the incorporation of deuterium atoms at specific positions in the equilin molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is often produced as a reference standard for analytical purposes .
Chemical Reactions Analysis
Types of Reactions
17beta-Dihydro Equilin-16,16,17-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and deuterated derivatives of equilin, which can be further analyzed for their biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
Equilin: The parent compound, which is not deuterated.
17alpha-Dihydro Equilin: Another isomer of equilin with different biological activity.
17beta-Dihydro Equilenin: A related compound with similar estrogenic activity.
Uniqueness
17beta-Dihydro Equilin-16,16,17-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in research applications where isotopic labeling is required .
Properties
IUPAC Name |
(9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17+,18+/m1/s1/i7D2,17D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMJANWPUQQTA-XPOHSFSVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3C(=CCC4=C3C=CC(=C4)O)[C@@H]2CC1([2H])[2H])C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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